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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photolithography
processing of Dow Chemical's Cyclotene 4000 series photosensitive benzocyclobutene (BCB)
resins. These materials are negative-acting, photosensitive polymers utilized as dielectrics in
microelectronics fabrication.[1][2] This guide is intended to provide researchers, scientists, and
drug development professionals with the necessary information to successfully pattern these
advanced materials.

Material Properties and Storage

The Cyclotene 4000 series resins are sensitive to I-line, G-line, and broad-band radiation.[1][2]
[3][4] Key electrical, thermal, and mechanical properties are summarized in the table below.

Table 1: Properties of Cyclotene 4000 Series Resins
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Property Value
Dielectric Constant (1kHz — 20GHz) 2.65[1]
Dissipation Factor 0.0008J1]
Breakdown Voltage 5.3 MV/cm[1]

Volume Resistivity

1 x 10%° Q-cm[1]

Thermal Conductivity (at 24°C)

0.29 W/m°K([1]

Thermal Stability (under Nitrogen)

1.7% weight loss per hour at 350°C[1]

Glass Transition Temperature (TQ)

> 350 °C[5][6][7]

Tensile Strength, Ultimate

78.0 - 96.0 MPa[5][6][7]

Elongation at Break

5.5 - 10.5 %[5][6][7]

Tensile Modulus

2.70 - 3.10 GPa[5][6][7]

Proper storage is crucial to maintain the performance of Cyclotene resins. The recommended

storage conditions are outlined below. Resins should be allowed to equilibrate to room

temperature before use.[1]

Table 2: Recommended Storage Conditions for Cyclotene 4000 Series

Storage Duration Condition

Shelf Life

12-18 months from date of

Long term Freezer (-15°C)

manufacture[1]
Medium term Refrigerator (4°C) 1-2 months[1]
Short term Clean room (20°C) 5-10 days[1]

Photolithography Workflow

The overall photolithography process for the Cyclotene 4000 series follows a standard

workflow for negative photoresists. The key stages are illustrated in the diagram below.
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Photolithography Workflow for Cyclotene 4000 Series
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Caption: Overall workflow for Cyclotene 4000 photolithography.
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Experimental Protocols

This section provides detailed step-by-step protocols for each stage of the photolithography
process.

Substrate Preparation

A clean substrate surface is critical for good adhesion.
Protocol:
o Perform an oxygen plasma clean to remove organic contaminants.[1]

e Follow with a dump rinse and spin-rinse dry.[1]

Adhesion Promoter Application

The use of an adhesion promoter is highly recommended to ensure robust adhesion of the
Cyclotene film to the substrate. AP3000 is the recommended adhesion promoter for most
surfaces, including silicon oxide, silicon nitride, aluminum, and copper.[1][3]

Protocol:

o Dispense AP3000 adhesion promoter onto the substrate. This can be done statically or
dynamically.[1][3]

e Spin the substrate at 3000 rpm for 10-20 seconds to spin dry.[1][3]

o For enhanced adhesion on surfaces like silicon nitride, silicon oxide, copper, and aluminum,
an optional bake at 100-150°C for 30 seconds can be performed.[1]

Spin Coating

The desired film thickness is achieved by controlling the spin speed. The tables below provide
typical thickness values for different Cyclotene 4000 series resins after soft bake and after full
processing and hard cure.

Table 3: Typical Film Thickness vs. Spin Speed for Cyclotene 4024-40[1]
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Spin Speed (rpm)

Thickness after Soft Bake Final Thickness after Cure

(hm) (hm)
1500 9.8 8.5
2000 8.3 7.2
2500 7.4 6.4
3000 6.7 5.8
4000 5.8 5.0
5000 5.2 4.5

Table 4: Typical Film Thickness vs. Spin Speed for Cyclotene 4026-46[1]

Spin Speed (rpm)

Thickness after Soft Bake Final Thickness after Cure

(um) (um)
1000 14.7 12.8
1500 11.6 10.1
2000 9.8 8.5
2500 8.7 7.6
3000 7.9 6.9
4000 6.8 5.9
5000 6.1 5.3

Protocol:

o Dispense a puddle of Cyclotene resin (1-5 ml depending on substrate size and resin

viscosity) onto the center of the substrate.[1]

 Increase the substrate speed to 500 rpm for 5-10 seconds to spread the resin.[1][3]
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» Ramp up to the final spin speed to achieve the desired thickness (refer to the tables above).

[1]3]

e Perform a backside rinse with T1100 Rinse Solvent for 5-10 seconds at 600-1000 rpm to
remove edge bead and backside contamination.[1][3]

 Increase the speed to dry the backside, not exceeding the original spin speed.[1]

Soft Bake

After spin coating, a soft bake is performed to drive out residual solvent.
Protocol Options:

e Process A (with develop end point monitor): This process uses a hot plate soft bake and
includes monitoring the development endpoint for each lot.

e Process B (with pre-develop bake): This process uses a hot plate soft bake followed by a
pre-develop bake to stabilize the develop end point.[1]

Table 5: Recommended Hot Plate Soft Bake Temperatures (Process B)[1]

Cyclotene Resin Bake Temperature (°C)
4022-35 75

4024-40 90

4026-46 100

Note: Higher soft bake temperatures can lead to longer development times and a slight
decrease in final film thickness.[1]

EXxposure

Cyclotene 4000 series resins are negative-acting, meaning the exposed regions will be
crosslinked and remain after development.[1]

Table 6: Typical Exposure Doses[1]
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Cyclotene Resin Recommended Dose (mJ/cm?/um)
4022-35 30
4024-40 25
4026-46 20
Protocol:

o Allow the substrate to cool to room temperature after the soft bake.

o Expose the film with the appropriate dose based on the film thickness. For example, a 7.4
pum film of Cyclotene 4024-40 would require a dose of 25 mJ/cm2/um * 7.4 um = 185
mJ/cm2.[1]

o Exposure can be performed with broad-band, G-line, or I-line radiation. For steppers, G/H-
line exposure is preferred over I-line, especially for thicker films.[1]

Development

The unexposed regions of the film are removed during development. Puddle development with
DS2100 developer is a common method.[1] Immersion development with DS3000 is an
alternative.[1]

Protocol (Puddle Development):

A pre-develop bake can be used to stabilize the development endpoint, making it
independent of the delay time between soft bake and development.[8]

Dispense a puddle of DS2100 developer onto the substrate.

Allow the developer to sit for the required time.

Rinse with an appropriate solvent and spin dry.

Hard Cure

A final hard cure is performed to achieve the final desired film properties.
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Protocol:

o Cure the patterned film in a nitrogen-purged environment (oxygen concentration below 100

ppm) as BCB is susceptible to oxidation at elevated temperatures.[9][10]

o Atypical hard cure is performed at 250°C for 60-90 minutes.[9][11]

Rework Procedures

It may be necessary to remove a Cyclotene film at various stages of the process.

Table 7: Rework Procedures for Cyclotene 4000 Series[12]

Process Stage

Rework Procedure

After Soft Bake (unexposed)

Dissolve the film using T1100 Rinse Solvent or
the developer (DS2100 or DS3000).

After Exposure

The crosslinked film is insoluble in T1100 and
developers. Wet stripping with Primary Stripper
A (at room temperature or elevated

temperature) or plasma etching is required.

After Partial/Soft Cure

Removal can be achieved with Primary Stripper
A at a higher temperature (e.g., 95°C) or

through plasma etching.

After Full Cure

Fully cured films are highly resistant to
chemicals. Plasma etching is typically the only

viable removal method.

Process Logic Diagram

The following diagram illustrates the decision-making process for the photolithography

workflow, highlighting the two main process options for the bake steps.
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Caption: Decision logic for Cyclotene 4000 bake process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

e 2. CYCLOTENE™ 4000 series — Microresist [microresist.de]
¢ 3. ostec-materials.ru [ostec-materials.ru]

e 4. kayakuam.com [kayakuam.com]

¢ 5. lookpolymers.com [lookpolymers.com]

e 6. Dow CYCLOTENE™ 4024-40 Advanced Electronic Resins (PhotoBisbenzocyclobutene
BCB) datasheet [lookpolymers.com]

e 7. lookpolymers.com [lookpolymers.com]

o 8. researchgate.net [researchgate.net]

e 9. imapsource.org [imapsource.org]

e 10. mri.psu.edu [mri.psu.edu]

e 11. scispace.com [scispace.com]

e 12. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

 To cite this document: BenchChem. [Application Notes and Protocols for Photosensitive
Cyclotene 4000 Series Photolithography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209433#photolithography-process-for-
photosensitive-cyclotene-4000-series]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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